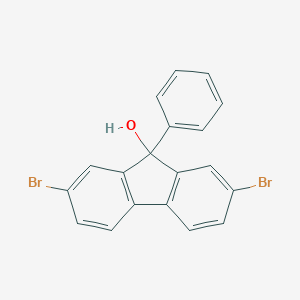

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Fluorene Scaffold in Contemporary Chemistry

The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in the field of materials science and organic electronics. nih.gov Its rigid, planar structure endowed with a delocalized π-electron system is the basis for its exceptional photophysical and charge-transport properties. nih.govresearchgate.net Fluorene-based materials are renowned for their high chemical and thermal stability, excellent solubility, and film-forming capabilities, which are critical attributes for their application in electronic devices. researchgate.netresearchgate.net

One of the most significant advantages of the fluorene scaffold is the ease with which it can be functionalized at various positions, particularly at the C2, C7, and C9 atoms. researchgate.net This versatility allows for the precise tuning of its electronic and optical properties. researchgate.nettue.nl Consequently, fluorene derivatives have been extensively investigated and employed as active materials in a wide array of organic optoelectronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are considered among the most attractive blue-emissive materials due to their high efficiency and stability. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs): The excellent charge transport characteristics of fluorene derivatives make them suitable for use as the semiconductor layer in OFETs. nih.govrsc.org

Organic Solar Cells: The tunable nature of the fluorene core allows for the design of materials that can act as either electron donors or acceptors in photovoltaic devices. nih.govrsc.org

The development of bridged oligophenylenes, a class of organic semiconductors to which fluorene belongs, has been a key driver of innovation in organic electronic technologies. rsc.org The ability to create a diverse range of monomers, polymers, and dendrimers from the fluorene scaffold has cemented its place as a cornerstone of contemporary chemistry. researchgate.netresearchgate.net

Strategic Importance of Bromine Substitution in Fluorene Derivatives for Advanced Synthesis

The introduction of bromine atoms onto the fluorene (B118485) scaffold, as seen in 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol, is a critical strategic decision in synthetic chemistry. The bromine atoms at the 2 and 7 positions are not merely passive substituents; they act as highly versatile reactive handles for constructing more complex, extended π-conjugated systems. evitachem.com

The primary utility of these bromine atoms lies in their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. evitachem.comacs.org These reactions are fundamental tools in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and reliability. nih.gov Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are frequently employed to link the dibromofluorene core to other aromatic or functional units, leading to the creation of novel polymers and small molecules with tailored optoelectronic properties. evitachem.comnih.gov

The positional specificity of the bromine atoms is crucial. The 2,7-substitution pattern creates a linear alignment along the molecule's long axis, which can facilitate efficient charge transfer through the conjugated system. evitachem.com Furthermore, the presence of bromine atoms exerts a significant inductive effect, modifying the electron density distribution across the fluorene ring system. evitachem.com This electronic perturbation can influence the molecule's photophysical properties and the reactivity of other sites, such as the C9 position. evitachem.comnih.gov The introduction of bromine has been shown to be a practical method for designing materials with unique properties like room-temperature phosphorescence, stemming from the heavy-atom effect which promotes intersystem crossing. nih.gov

Role of the 9 Phenyl 9 Ol Moiety in Modulating Chemical Reactivity and Derivatization Potential

Established Synthetic Pathways for Fluorenol Core Structures

The formation of the fundamental fluorenol skeleton can be achieved through several classic organic reactions. These pathways provide the structural foundation upon which more complex derivatives, such as the target compound, are built.

Grignard Reactions in Fluorenol Synthesis

Grignard reactions are a cornerstone in the synthesis of tertiary alcohols like fluorenols. This methodology involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a fluorenone derivative. orgsyn.orgiastate.edu For the synthesis of 9-phenyl-9-fluorenol, phenylmagnesium bromide is reacted with 9-fluorenone. orgsyn.orgiastate.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgiastate.edu The process begins with the formation of the Grignard reagent from bromobenzene (B47551) and magnesium turnings. This reagent then attacks the electrophilic carbonyl carbon of 9-fluorenone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. orgsyn.org The reaction can be quenched with a saturated ammonium (B1175870) chloride solution to neutralize the reaction mixture and facilitate product isolation. iastate.edu

| Reactants | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| 9-Fluorenone, Phenylmagnesium bromide | Anhydrous diethyl ether or THF, room temperature, followed by aqueous workup (e.g., NH4Cl solution) | 9-Phenyl-9-fluorenol | Forms a C-C bond at the C9 position; versatile for introducing various aryl or alkyl groups. |

| 2,7-Dibromo-9-fluorenone, Phenylmagnesium bromide | Anhydrous THF, followed by aqueous workup | This compound | Direct route to the target compound. rsc.org |

Friedel-Crafts Reactions for Fluorenol Derivatives

Friedel-Crafts reactions, a fundamental tool in aromatic chemistry, can be employed to synthesize fluorenone precursors, which are then converted to fluorenols. wikipedia.orgbyjus.commasterorganicchemistry.com Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgresearchgate.net For instance, the intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acid derivatives can lead to the formation of the fluorenone ring system. This method is particularly useful for creating substituted fluorenones that can later be transformed into fluorenols via reduction or Grignard addition. researchgate.net

The Haworth synthesis, a multi-step process involving Friedel-Crafts acylations, can also be adapted to construct polycyclic aromatic systems, including the fluorene skeleton. wikipedia.org While not a direct route to fluorenols, these methods are crucial for building the necessary precursors with specific substitution patterns on the aromatic rings. researchgate.net

Catalytic Cyclotrimerization Approaches to Substituted Fluorenols

A more modern and regioselective approach to synthesizing substituted fluorenols involves the catalytic [2+2+2] cyclotrimerization of alkynes. mdpi.comresearchgate.netnih.gov This method allows for the construction of the fluorene scaffold from simpler, non-aromatic precursors. The reaction typically involves the cyclization of a diyne with a monoyne, catalyzed by a transition metal complex. mdpi.comresearchgate.net

Researchers have demonstrated that rhodium and ruthenium catalysts can effectively mediate this transformation. mdpi.comresearchgate.net For example, the cyclotrimerization of a suitably substituted diyne with a terminal alkyne in the presence of a catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) or Cp*Ru(cod)Cl can yield highly substituted fluorenols. mdpi.comresearchgate.net The choice of catalyst can influence the regioselectivity of the reaction, allowing for the controlled synthesis of specific isomers. mdpi.com This powerful technique provides access to a diverse library of fluorenol derivatives that would be challenging to obtain through classical methods. mdpi.comresearchgate.netresearchgate.net

Targeted Synthesis of Brominated Fluorene Derivatives

The introduction of bromine atoms at specific positions on the fluorene core is critical for tuning the electronic and optical properties of the resulting materials.

Direct Synthetic Routes to this compound

The most direct and common method for synthesizing this compound is the Grignard reaction. rsc.orgresearchgate.netresearchgate.net This synthesis starts with the precursor 2,7-dibromo-9-fluorenone, which is commercially available or can be synthesized. sigmaaldrich.com

The synthesis proceeds by reacting 2,7-dibromo-9-fluorenone with a Grignard reagent, specifically phenylmagnesium bromide. rsc.orgchemicalbook.com This reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the fluorenone. Subsequent workup with an acidic or aqueous solution protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol, this compound. orgsyn.orgrsc.org A continuous flow process has also been developed to intensify this Grignard reaction, allowing for higher throughput and yield. rsc.org

| Starting Material | Reagent | Solvent | Key Transformation | Product |

|---|---|---|---|---|

| 2,7-Dibromo-9-fluorenone | Phenylmagnesium bromide (PhMgBr) | Tetrahydrofuran (THF) | Nucleophilic addition of phenyl group to carbonyl | This compound |

General Strategies for 2,7-Dibromo-9-heterofluorenes

The synthesis of 2,7-dibromo-9-heterofluorenes—analogs where the carbon at the 9-position is replaced by a heteroatom like nitrogen (carbazole), oxygen (dibenzofuran), or silicon (dibenzosilole)—presents a different challenge. acs.orgacs.org Direct bromination of the parent heterofluorene is often not feasible as the compounds can be sensitive to common brominating agents, leading to decomposition. acs.org

A successful general strategy involves preparing a biphenyl (B1667301) precursor that already contains the bromine atoms at the desired positions. acs.orgacs.orgnih.gov This method starts with a 4,4'-dibromobiphenyl (B48405) derivative, which is then further functionalized. A key intermediate is 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxybiphenyl. acs.orgacs.org Due to the different reactivity of iodine and bromine, a selective halogen-metal exchange can be performed using n-butyllithium at low temperatures. This generates a 2,2'-dilithio-4,4'-dibromodiphenyl intermediate. acs.org This highly reactive intermediate can then be reacted with a suitable electrophile containing the desired heteroatom (e.g., SiCl₄, PCl₃) to form the five-membered heterocyclic ring, yielding the 2,7-dibromo-9-heterofluorene. acs.orgresearchgate.net

For 2,7-dibromocarbazole, a common synthetic route involves the nitration of 4,4'-dibromobiphenyl, followed by a reductive cyclization using a deoxygenating agent like triphenylphosphine. researchgate.netgoogle.com This method avoids the direct, harsh bromination of the sensitive carbazole (B46965) ring. google.com

Functionalization at the 9-Position of the Fluorene Core

The C-9 position of the fluorene ring is a nucleophilic site that is readily functionalized. This section details modern catalytic methods for introducing alkyl, alkenyl, and propargylic groups, which are crucial for tailoring the properties of fluorene-based materials.

The direct alkylation of the C-9 position of 9H-fluorene derivatives using alcohols represents a green and atom-economical approach. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone intermediate, which then reacts with the fluorene. The catalyst subsequently returns the hydrogen to complete the reaction sequence.

Several transition metal catalysts have been developed for this purpose. A ligand-free ruthenium-catalyzed process using the [Ru(p-cymene)Cl₂]₂ complex has demonstrated broad applicability. acs.orgacs.org This method allows for the selective mono-alkylation of 9H-fluorene with a variety of primary alcohols, producing the desired 9-substituted fluorenes in good to excellent yields. acs.orgacs.org When secondary alcohols are used under these conditions without an external oxidant, the reaction pathway shifts to yield tetrasubstituted alkenes as the major product. acs.orgacs.org

Nickel-based catalysts, assisted by specific ligands, also facilitate the sp³ C–H alkylation of 9H-fluorene with both primary and secondary alcohols. umass.edu This method is noted for its chemoselectivity and proceeds through a distinct radical pathway. umass.edu An important intermediate in this nickel-catalyzed process is 9-alkylidenefluorene, which is subsequently hydrogenated to yield the final alkylated product. umass.edu Furthermore, copper-catalyzed systems have been explored, with (NNS)CuCl complexes proving effective for the sp³ C–H alkylation of fluorene with alcohols. 20.210.105

These methodologies provide robust routes to 9-alkylated and 9-alkenylated fluorenes, which are valuable precursors for more complex molecules. The choice of catalyst and reaction conditions allows for controlled functionalization, leading to either mono-alkylation or the formation of alkenylated products. acs.org

Table 1: Catalytic Systems for C-9 Alkylation of 9H-Fluorene with Alcohols

| Catalyst System | Alcohol Type | Product Type | Yield Range | Ref |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ (3 mol%) | Primary Alcohols | 9-Mono-alkylated Fluorene | 50-92% | acs.orgacs.org |

| [Ru(p-cymene)Cl₂]₂ (3 mol%) | Secondary Alcohols | Tetrasubstituted Alkene | Major Product | acs.orgacs.org |

| Ligand-assisted Nickel Complex | Primary & Secondary Alcohols | 9-Mono-alkylated Fluorene | Moderate to High | umass.edu |

| (NNS)CuCl | Primary & Secondary Alcohols | 9-Alkylated Fluorene | - | 20.210.105 |

Propargylic alcohols are versatile building blocks in organic synthesis. When attached to a fluorene core at the 9-position, they open up further synthetic possibilities through catalyzed rearrangements and additions. Lewis acids are particularly effective catalysts for activating propargylic alcohols, facilitating a range of transformations. nih.gov

One of the most common reactions is the Meyer-Schuster rearrangement, where a propargylic alcohol isomerizes to an α,β-unsaturated ketone or aldehyde. ossila.com Lewis acids such as scandium(III) or lanthanum(III) triflates can promote such rearrangements and related cascade reactions. nih.govossila.com For a hypothetical 9-(1-propyn-3-ol)fluorene derivative, a Lewis acid could catalyze its conversion into a 9-(propen-2-one)fluorene, introducing a reactive enone system onto the fluorene scaffold.

Lewis acids also catalyze the etherification and sulfanylation of propargylic alcohols. researchgate.net For instance, scandium- and lanthanum-based catalysts can mediate the reaction between propargylic alcohols and other alcohols or thiols, yielding propargyl ethers and sulfides, respectively. researchgate.net This allows for the introduction of a diverse range of functionalities at the propargylic position adjacent to the fluorene core.

Furthermore, Lewis acids like thulium(III) trifluoromethanesulfonate (B1224126) have been used to catalyze tandem cyclizations involving propargyl alcohols and cycloalkanols, proceeding through a Meyer-Schuster rearrangement, ring expansion, and Friedel–Crafts-type pathway. ossila.com Such strategies could be adapted to create complex, fused-ring systems incorporating the fluorene moiety. The synthesis of 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol from 2,7-dibromo-fluoren-9-one has been accomplished using a Grignard reaction, and subsequent transformations can be facilitated by Lewis acids like BF₃·Et₂O. researchgate.net These reactions highlight the power of Lewis acid catalysis to generate significant molecular complexity from fluorene-based propargylic alcohols.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol, ¹H and ¹³C NMR are fundamental for structural verification.

Proton (¹H) NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, several key signals confirm the compound's structure. rsc.org

A singlet peak observed at approximately 2.5 ppm corresponds to the single proton of the hydroxyl (-OH) group. rsc.org The aromatic protons of the phenyl group and the dibrominated fluorenyl moiety appear in the downfield region, typically between 7.27 and 7.5 ppm. rsc.org Specifically, a multiplet between 7.27-7.35 ppm is assigned to the five protons of the unsubstituted phenyl ring. rsc.org The six protons on the dibrominated fluorene (B118485) backbone give rise to signals including a broad singlet at 7.43 ppm and a doublet at 7.5 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 2.5 | Singlet (s) | 1H | -OH | rsc.org |

| 7.27-7.35 | Multiplet (m) | 5H | Phenyl group protons | rsc.org |

| 7.43 | Broad Singlet (bs) | 2H | Fluorenyl backbone protons | rsc.org |

| 7.5 | Doublet (d) | 4H | Fluorenyl backbone protons | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy is complementary to ¹H NMR and provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and insight into the nature of the carbon environments (aliphatic, aromatic, carbonyl, etc.).

For this compound, the ¹³C NMR spectrum is expected to show signals corresponding to all 19 carbon atoms. Due to the molecule's Cₛ symmetry, some carbons on the fluorenyl backbone may be chemically equivalent, reducing the total number of unique signals. Expected signals would include those for the C-Br substituted aromatic carbons, the unsubstituted aromatic carbons of both the fluorene and phenyl rings, and the crucial quaternary carbon (C9) bearing the hydroxyl and phenyl groups. The C9 carbon signal would typically appear in the 80-90 ppm range, characteristic of a tertiary alcohol carbinol carbon.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between carbon signals based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like C-Br and the C9 carbinol carbon) are not observed.

For this compound, a DEPT-135 experiment would be instrumental in definitively assigning the signals for the protonated aromatic carbons of the fluorene and phenyl rings. It would show only the signals for the CH groups as positive peaks, simplifying the crowded aromatic region of the standard ¹³C NMR spectrum and confirming the assignments of the various CH carbons within the molecule's aromatic systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. nih.govnih.gov This technique is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS is used to confirm its chemical formula, C₁₉H₁₂Br₂O. cymitquimica.com The presence of two bromine atoms results in a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) that is readily identifiable. An experimental HRMS measurement that matches the calculated exact mass provides unambiguous confirmation of the elemental formula.

| Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₉H₁₂Br₂O | [M]⁺ (C₁₉H₁₂⁷⁹Br₂O)⁺ | 413.9306 |

| [M]⁺ (C₁₉H₁₂⁷⁹Br⁸¹BrO)⁺ | 415.9285 | |

| [M]⁺ (C₁₉H₁₂⁸¹Br₂O)⁺ | 417.9265 |

Laser Desorption Ionization Time-of-Flight (LDI-TOF) Mass Spectrometry is a soft ionization technique that involves the desorption and ionization of a sample by a pulsed laser beam. It is particularly useful for analyzing non-volatile and thermally labile molecules. Unlike Matrix-Assisted Laser Desorption/Ionization (MALDI), LDI can sometimes be performed without a matrix for compounds that absorb energy at the laser's wavelength.

This technique could be applied to this compound, especially in the context of materials science, for instance, when analyzing thin films or surfaces where the compound is present. It is also used as a precursor in on-surface synthesis to form polyfluorene-based chains, where its characterization is a key step. researchgate.net LDI-TOF would primarily provide the molecular ion peak, confirming the compound's molecular weight with high sensitivity.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Illustrative Data Table for a Fluorene Derivative (2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.1346 Å, b = 12.926 Å, c = 17.772 Å |

| α = 90°, β = 102.004°, γ = 90° | |

| Volume | 2052.5 ų |

A complete XRD study on this compound would provide the precise coordinates of each atom, allowing for the determination of intramolecular distances and angles, as well as intermolecular packing interactions within the crystal lattice.

Thermal Analysis Methodologies

Thermal analysis techniques are essential for evaluating the stability and phase behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important in characterizing the thermal properties of organic compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not available, a typical TGA curve for a stable organic molecule would show a plateau up to a certain temperature, followed by a sharp drop in mass as the compound decomposes. The onset of this drop indicates the decomposition temperature, a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. As a sample is heated or cooled, DSC can detect transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak of this curve is the melting temperature, and the area under the peak can be used to calculate the enthalpy of fusion.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a molecular "fingerprint."

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group of the alcohol, C-H stretching and bending vibrations of the aromatic rings, and C-Br stretching vibrations. Although a specific spectrum for this compound is not provided in the literature, the analysis of related fluorene compounds suggests the regions where these peaks would likely appear.

Expected FT-IR Absorption Regions for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (alcohol) | 1000-1260 |

| C-Br Stretch | 500-600 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method often used to monitor the progress of organic reactions and to assess the purity of the products.

In the synthesis of this compound, Thin Layer Chromatography (TLC) is employed to monitor the conversion of the starting material, 2,7-dibromofluorenone, to the final product. The reaction progress can be followed by spotting the reaction mixture on a TLC plate at different time intervals and observing the appearance of the product spot and the disappearance of the starting material spot.

For the purification of this compound, preparative TLC or column chromatography is utilized. A common solvent system (eluent) for the separation of this compound is a mixture of ethyl acetate and petroleum ether, typically in a 20:80 ratio. rsc.org In this system, the product will have a specific retention factor (Rf) value, which is a measure of its migration distance on the TLC plate relative to the solvent front. This allows for its effective separation from any remaining starting materials or byproducts.

Liquid Chromatography (e.g., Cycle Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile organic compounds like this compound. It allows for the separation, identification, and quantification of the compound in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

For a compound with the aromatic and moderately polar nature of this compound, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity; more nonpolar compounds are retained longer.

A typical HPLC analysis of a brominated fluorene derivative would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column, and their elution is monitored by a detector, most commonly a UV-Vis detector. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature for a given set of chromatographic conditions.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) silica gel |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis at 254 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the structure of the molecule, particularly the presence of chromophores, which are parts of the molecule that absorb light.

The fluorene moiety in this compound is a strong chromophore due to its extended π-conjugated system. The presence of the phenyl group at the 9-position and the bromine atoms at the 2- and 7-positions will influence the electronic structure and thus the absorption spectrum. The bromine atoms, being electron-withdrawing, and the phenyl group can cause shifts in the absorption maxima (λmax) compared to the parent fluorene molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region, likely corresponding to π-π* transitions within the aromatic system. The precise location of these bands can provide valuable information about the electronic properties of the molecule. For instance, the introduction of different substituents on the fluorene core is known to alter the photophysical properties of the resulting derivatives.

While the specific UV-Vis spectrum for this compound is not widely published, the expected absorption maxima can be inferred from data on related fluorene derivatives. The absorption spectra of similar compounds are typically measured in a suitable solvent, such as dichloromethane or chloroform.

Table 2: Expected UV-Vis Absorption Data for this compound in Dichloromethane

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition |

| ~260 nm | Not Available | π-π |

| ~300 nm | Not Available | π-π |

Applications in Advanced Materials and Device Technologies

Organic Electronics and Optoelectronic Devices

The fluorene (B118485) moiety, accessible through precursors like 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol, is a cornerstone in the development of organic semiconductors. These materials are prized for their high charge carrier mobility, strong luminescence, and good processability, making them suitable for a range of electronic and optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Fluorene derivatives are extensively used as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum efficiency and good thermal and chemical stability. The 2,7-dibromo functionality on precursors is essential for polymerization reactions, such as the Suzuki coupling, to form polyfluorenes (PFOs). These polymers are known for their strong blue emission, a critical component for full-color displays and white lighting applications.

Researchers have synthesized various polyfluorene copolymers starting from 2,7-dibromo-9,9-dialkylfluorene monomers. By copolymerizing fluorene units with other monomers, the emission color can be tuned across the visible spectrum. For instance, copolymerization with monomers like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) has led to green-emitting polymers, while incorporating dicyanostilbene derivatives can produce yellow-green light. cambridge.org One study reported that a device using a fluorene copolymer with 9,10-dicyanophenanthrene exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. cambridge.orgrsc.org

Furthermore, small molecules based on the fluorene structure are also important. For example, 9,9-dialkylfluorene subunits are integral to many emissive materials where the quality and efficiency of the OLED depend significantly on the molecular packing. tudelft.nl Additionally, derivatives like C-9 fluorenyl substituted anthracenes have been reported as promising blue-light-emitting materials. An unoptimized OLED based on such a material demonstrated a radiance of 4100 cd/m² at 12 V and a maximum efficiency of 1.36 cd/A, with a color purity very close to the NTSC standard blue. tudelft.nl

The table below summarizes the performance of some OLEDs incorporating fluorene-based materials derived from 2,7-dibromo precursors.

| Emitting Material Type | Comonomer/Substituent | Emission Color | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) |

| Polyfluorene Copolymer | 9,10-Dicyanophenanthrene (2.5 mol%) | Greenish-Blue | 9230 | 3.33 |

| Fluorenyl-substituted Anthracene | 1-fold fluorene-functionalized | Blue | 4100 | 1.36 |

| Polyfluorene Copolymer | Dicyanostilbene | Yellow-Green | Not Reported | Not Reported |

Organic Integrated Circuits

The development of organic integrated circuits relies on the availability of high-performance organic semiconductors that can be processed over large areas. Polyfluorenes and their derivatives, synthesized from precursors like 2,7-dibromofluorene (B93635), are attractive candidates for this purpose. Their utility in circuits is linked to their charge-transporting capabilities, which are fundamental to the operation of individual components like transistors. The synthesis of well-defined poly(2,7-fluorene) derivatives has been achieved through palladium-catalyzed couplings of 2,7-dibromofluorenes. 20.210.105ossila.com These polymers can be designed to have specific electronic properties, which is a key requirement for building complex circuits. The ability to create both p-type (hole-transporting) and n-type (electron-transporting) materials from the same basic fluorene structure is a significant advantage for fabricating complementary circuits, which are the basis of modern electronics.

Organic Field Effect Transistors (OFETs)

Organic Field Effect Transistors (OFETs) are the fundamental switching elements in many organic electronic devices. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Alkyl-substituted polyfluorenes, often synthesized from 2,7-dibromo-9,9-dialkylfluorene monomers, are known to have high charge-carrier mobilities. aps.org

Research has shown that the morphology of the polyfluorene film plays a critical role. For example, poly(9,9′-dioctylfluorene) (PFO) can form a highly ordered structure known as the β-phase, which exhibits a significantly higher charge carrier mobility compared to the amorphous, glassy phase. 20.210.105researchgate.netnih.gov This enhancement of supramolecular order can lead to a substantial improvement in device performance. 20.210.105researchgate.netnih.gov Copolymers of fluorene and bithiophene have demonstrated charge mobilities as high as 0.02 cm²/V·s with high current on/off ratios of up to 10⁶, making them excellent candidates for the active layer in OFETs. cambridge.org The inherent processability and stability of these polymers are also key advantages for fabricating reliable transistors. cambridge.orgtudelft.nl

Energy Conversion and Storage Systems

The unique electronic and optical properties of fluorene-based materials make them highly suitable for applications in energy conversion and storage, particularly in the realm of solar cells.

Organic Solar Cells (OSCs) and Polymer Photovoltaics

In the field of organic photovoltaics (OPVs), polyfluorene-based copolymers are used as the electron donor material in the active layer of bulk heterojunction solar cells. The ability to tune the bandgap of these polymers through copolymerization is a major advantage, as it allows the absorption spectrum to be matched with the solar spectrum for maximum light harvesting. researchgate.net

For example, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole (PFDTBT) have been developed for OPV applications. mdpi.comnih.gov The performance of these solar cells can be influenced by the molecular weight of the polymer, with power conversion efficiency generally increasing with the degree of polymerization before plateauing. nih.gov In one study, bulk heterojunction solar cells were fabricated using a fluorene-based copolymer as the electron donor and a fullerene derivative (PC₇₁BM) as the electron acceptor. scholaris.ca The power conversion efficiency (PCE) of these devices reached 1.22% under standard AM 1.5G illumination. scholaris.ca

The table below presents data on organic solar cells utilizing fluorene-based copolymers.

| Polymer | Acceptor | Polymer:Acceptor Ratio | Power Conversion Efficiency (PCE) (%) |

| Fluorene-Thiophene Copolymer | PC₇₁BM | 1:2 | 1.22 |

| Fluorene-Thiophene Copolymer | PC₇₁BM | 1:1 | 0.68 |

Hole Transport Materials in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A critical component of high-performance PSCs is the hole transport material (HTM), which selectively extracts positive charges from the perovskite layer and transports them to the electrode. Derivatives of fluorene are excellent candidates for HTMs due to their appropriate energy levels, good hole mobility, and high thermal stability.

The synthesis of these advanced HTMs often starts from 2,7-dibromofluorene or its derivatives. For example, a homopolymer named PFTPA, synthesized in two steps from 2,7-dibromofluorenone, was used as a dopant-free hole transport layer in inverted PSCs. scholaris.ca These devices achieved a champion power conversion efficiency of 16.82%, which was significantly higher than the 13.8% efficiency of control devices using the commercial HTM PEDOT:PSS. scholaris.ca The PFTPA-based devices also demonstrated excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in an ambient air atmosphere. scholaris.ca

Another approach involves creating spiro-structured HTMs, which have a three-dimensional structure that helps to prevent crystallization and improve film formation. A low-cost HTM named X60, based on a spiro[fluorene-9,9′-xanthene] (SFX) core, was designed and synthesized. PSCs using X60 as the HTM achieved a remarkable power conversion efficiency of 19.84%, comparable to the well-established but more expensive Spiro-OMeTAD.

The following table summarizes the performance of perovskite solar cells using fluorene-based hole transport materials.

| Hole Transport Material | Structure Type | Dopant | Power Conversion Efficiency (PCE) (%) | Stability (1000h) |

| PFTPA | Polymer | Dopant-Free | 16.82 | 91% |

| X60 | Spiro | Doped | 19.84 | Not Reported |

| PEDOT:PSS (Control) | Polymer | Not Applicable | 13.80 | Not Reported |

Smart Materials and Photonics

The unique structure of this compound, which combines a rigid, planar fluorene core with reactive bromine and hydroxyl functional groups, makes it a valuable precursor and component in various smart materials and photonic devices. Its aromatic nature and potential for extended π-conjugation are central to its utility in these fields. wikipedia.org

Organic Nonlinear Optical Materials

Fluorenone-based molecular materials, to which this compound is closely related, are a promising class of materials for nonlinear optics (NLO). mdpi.com These materials are pivotal for applications such as optical switching, light modulation, and sensor protection. mdpi.com The efficacy of NLO materials often relies on "push-pull" systems, where electron-donating and electron-accepting groups are linked through a π-conjugated spacer to enhance the molecule's hyperpolarizability. The fluorene scaffold of this compound provides the necessary conjugated system. The bromine atoms act as electron-withdrawing groups, and the phenyl and hydroxyl groups can be modified or participate in charge transfer processes, making the molecule a suitable building block for creating materials with a significant NLO response.

Dye Lasers

Fluorene derivatives are recognized as promising emitters for various applications due to their high photoluminescence efficiency and good thermal stability. mdpi.com While many common laser dyes have poor solubility in robust matrices like polydimethylsiloxane (B3030410) (PDMS), specially modified fluorene-based chromophores have been developed to overcome this limitation for use in solid-state dye lasers. nih.gov A study detailed a new blue chromophore for a degradation-recoverable dye laser, which was based on a 2,7-dibromo-9,9-bis-alkylfluorene structure. nih.gov This demonstrates that the 2,7-dibromo-fluorene core, as found in this compound, is a viable foundation for laser dyes. By modifying the substituents at the C9 position, it is possible to enhance solubility in a polymer matrix without negatively impacting the fundamental laser properties, leading to extended durability in laser waveguide applications. nih.gov

Volume Bragg Gratings for Holography

The development of advanced holographic data storage systems relies on photopolymer compositions that can record and store information as stable holographic gratings. nih.gov Fluorene derivatives have been successfully incorporated into such systems. Research has demonstrated the preparation of efficient photopolymer films for holographic data storage using an aromatic diacrylate with a fluorene moiety. nih.gov These films, upon exposure to laser light, undergo photopolymerization to record holographic gratings with high diffraction efficiency. nih.gov The photorefractive effect, which is the reversible change of a material's refractive index upon illumination, is fundamental to dynamic holography. nih.gov Photorefractive polymers often consist of a photoconducting polymer host, a sensitizer, and a nonlinear optical chromophore. stanford.edu Given the optical properties of the fluorene core, polymers derived from this compound could serve as the host material or be functionalized to act as the nonlinear chromophore, making it a relevant compound for creating rewritable holographic materials for applications like 3D displays. researchgate.netoptica-opn.org

Porous Materials and Nanotechnology

The dibrominated nature of this compound makes it an ideal monomer for polymerization reactions, leading to the creation of advanced porous materials with applications in nanotechnology.

Synthesis of Conjugated Porous Polymers

Conjugated porous polymers (CPPs) are a class of materials that combine high porosity with the electronic properties of conjugated systems, making them suitable for gas storage, separation, and catalysis. The synthesis of these polymers often utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation. mdpi.comuri.edu this compound is an excellent building block for these syntheses. The bromine atoms at the 2 and 7 positions provide two reactive sites for polymerization, allowing it to be linked with other monomers to form extended, rigid, and porous polymer networks. mdpi.comuri.edu For instance, well-defined poly(2,7-fluorene) derivatives have been prepared through Suzuki couplings between 2,7-dibromofluorene derivatives and fluorene derivatives bearing diboronic moieties. mdpi.com The resulting polymers exhibit high fluorescence quantum yields, making them promising for light-emitting applications. mdpi.com

Formation of Porous Carbon Nanotubes

Porous carbon materials are widely used in energy storage and catalysis due to their large surface area and excellent chemical stability. Conjugated polymers are increasingly being investigated as precursors for the synthesis of highly tailored porous carbons. The carbonization of CPPs, such as those synthesized from this compound, can yield porous carbon materials with controlled pore structures. Furthermore, there is significant interest in the chemical functionalization of carbon nanotubes (CNTs) with polymers to improve their dispersibility and introduce new functionalities. Polymers can be attached to CNTs either non-covalently or covalently through "grafting to" or "grafting from" approaches. researchgate.net A fluorene-based polymer synthesized from this compound could be used in a "grafting to" strategy to functionalize the surface of CNTs, thereby creating hybrid materials that merge the properties of the conjugated polymer with the unique characteristics of carbon nanotubes for use in composites or electronic devices. researchgate.net

Compound Properties and Compound List

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₂Br₂O | nih.gov |

| Molecular Weight | 416.1 g/mol | nih.gov |

| CAS Number | 132717-37-4 | nih.gov |

| Appearance | White to Orange to Green powder to crystal | tcichemicals.com |

| Melting Point | 164.0 to 168.0 °C | tcichemicals.com |

| IUPAC Name | 2,7-dibromo-9-phenylfluoren-9-ol | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polydimethylsiloxane (PDMS) |

| 2,4,7-trinitro-9-fluorenone (TNF) |

Sensing and Imaging Applications

The unique photophysical properties and the versatile chemical structure of this compound make it a valuable building block in the development of advanced materials for sensing and imaging. The fluorene core provides a rigid and highly fluorescent platform, while the bromo- and phenyl-hydroxyl functionalities at the C2, C7, and C9 positions allow for a wide range of chemical modifications to tailor the molecule's properties for specific applications.

Fluorescent Probes and Biosensors

Fluorescent probes are indispensable tools in biology and medicine for visualizing and quantifying specific analytes in complex environments. The fluorene scaffold of this compound is an excellent starting point for the design of such probes due to its high fluorescence quantum yield and photostability. The functional groups on the molecule allow for the introduction of specific recognition elements and for tuning the photophysical properties of the resulting probe.

Research has shown that by modifying the fluorene core, it is possible to create probes that can selectively target and image specific cellular organelles. For instance, the introduction of a chlorine group or a morpholine (B109124) group to fluorene derivatives has led to the development of two-photon fluorescent probes that can specifically and simultaneously image the endoplasmic reticulum and lysosomes. rsc.org These probes have demonstrated high specificity, sensitivity, excellent photostability, and low phototoxicity, making them suitable for visualizing dynamic processes within living cells, such as apoptosis. rsc.org

The 2,7-dibromo functionalities of this compound are particularly useful for synthesizing these targeted probes through cross-coupling reactions. This allows for the attachment of various moieties that can direct the probe to a specific location within a cell or to interact with a particular analyte. The inherent fluorescence of the fluorene core then provides a signal that can be detected and quantified.

Two-Photon Absorbing Molecules for Bioimaging

Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers several advantages over traditional one-photon microscopy, including deeper tissue penetration, reduced phototoxicity, and higher spatial resolution. The development of molecules with high two-photon absorption (2PA) cross-sections is crucial for the advancement of 2PFM. Fluorene derivatives have emerged as a promising class of compounds for this purpose due to their high thermal and photochemical stability. nih.govresearchgate.net

The compound this compound serves as a key intermediate in the synthesis of sophisticated two-photon absorbing molecules. The bromo groups at the 2 and 7 positions are ideal for introducing electron-donating and electron-accepting groups through reactions like Heck or Stille coupling. ucf.eduucf.edu This creates donor-acceptor or donor-acceptor-donor type structures, which are known to significantly enhance the 2PA cross-section of a molecule.

For example, a series of fluorene-based derivatives with a D-A-D (Donor-Acceptor-Donor) design have been synthesized and shown to possess large 2PA cross-sections. nih.gov These molecules have been successfully used for lysosomal imaging in living cells. The strategic placement of donor and acceptor groups on the fluorene backbone allows for the fine-tuning of the molecule's photophysical properties, including its absorption and emission wavelengths, as well as its 2PA cross-section.

Table 1: Photophysical Properties of Fluorene-Based Two-Photon Absorbing Probes

| Compound | Maximum Absorption Wavelength (λabsmax, nm) | Maximum Emission Wavelength (λemmax, nm) | Stokes Shift (ΔλSt, nm) | Fluorescence Quantum Yield (Φ) | Maximum Two-Photon Absorption Cross-Section (δmax, GM) |

|---|---|---|---|---|---|

| Probe I | 403 | 452 | 49 | 0.86 | 220 |

| Derivative 3 | Not Specified | Not Specified | Not Specified | Not Specified | 1300 |

Data sourced from studies on fluorene derivatives designed for two-photon absorption. nih.govucf.edu 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

The high two-photon absorptivity of these fluorene derivatives, with cross-sections reaching up to 1300 GM, makes them highly effective for 2PFM applications. ucf.edu Their successful application in imaging cellular structures underscores the importance of this compound as a precursor in this advanced imaging technology. nih.govnih.gov

Polymer Science and Engineering

In the realm of polymer science, this compound is a valuable monomer for the synthesis of advanced functional polymers. The dibromo functionality allows for polymerization through various cross-coupling reactions, leading to the formation of high-performance polymers with unique electronic and optical properties.

Development of Semiconducting Polymers

Polyfluorenes, which are polymers based on the fluorene repeating unit, have garnered significant attention as a class of semiconducting polymers. iitk.ac.inwikipedia.org They are known for their high photoluminescence quantum efficiency, excellent thermal stability, and good charge carrier mobility, making them ideal for a range of organic electronic applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. wikipedia.orgcambridge.org

The synthesis of polyfluorenes often involves the polymerization of 2,7-dibromofluorene monomers through methods such as Suzuki or Yamamoto coupling. iitk.ac.incambridge.orgnih.gov In this context, this compound can serve as a key monomer. The phenyl and hydroxyl groups at the C9 position offer a way to tune the properties of the resulting polymer, such as its solubility and processability, which are crucial for device fabrication. These groups can also be further functionalized to introduce other desired properties.

By copolymerizing fluorene-based monomers with other aromatic units, the electronic and optical properties of the resulting polymer can be precisely controlled. nih.govresearchgate.net This approach allows for the creation of polymers that emit light across the entire visible spectrum, from blue to red, which is a significant advantage for the development of full-color displays. wikipedia.org The use of this compound and its derivatives in the synthesis of these copolymers opens up a vast design space for new semiconducting materials with tailored functionalities.

Chiral Polymers for Enantioselective Separations and Sensing

Chiral polymers are materials that can differentiate between the enantiomers of a chiral molecule. This property is of great importance in various fields, including pharmaceuticals, where the two enantiomers of a drug can have vastly different biological activities. Fluorene-based polymers have shown promise in the development of materials for enantioselective separations and sensing. acs.orgresearchgate.net

The 9-phenyl-9-ol group in this compound provides a handle for introducing chirality into the polymer structure. This can be achieved either by using an enantiomerically pure form of the monomer or by modifying this group with a chiral side chain. The resulting chiral polymer can then be used as a stationary phase in chromatography for the separation of racemic mixtures or as the active component in a sensor for the detection of a specific enantiomer. mdpi.com

For instance, research has demonstrated that chiral polymers based on a 1,1'-bi-2-naphthol (B31242) (BINOL) framework linked by phenylene units can exhibit highly enantioselective fluorescent enhancement when interacting with chiral amino alcohols. researchgate.net Similarly, chiral polymers derived from (S)-2,2'-binaphthyladiamine (BINAM) have been shown to act as "turn-on" fluorescent sensors for specific enantiomers of alaninol. researchgate.net The fluorene unit, when incorporated into such polymer backbones, can serve as a signaling unit, with its fluorescence being modulated by the binding of a chiral analyte. The development of chiral sensors based on achiral polyfluorenes has also been reported, where the supramolecular chirality of the polymer aggregates, induced by a chiral solvent, is used for the detection of nonracemic molecules. acs.org

Computational and Theoretical Investigations of 2,7 Dibromo 9 Phenyl 9h Fluoren 9 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of fluorene (B118485) derivatives. researchgate.netutm.my For the parent 9-phenyl-9-fluorenol (B15170), the introduction of substituents at the C-2 and C-7 positions, such as bromine atoms, significantly influences the electronic distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The bromine atoms, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO levels of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol compared to the unsubstituted 9-phenyl-9-fluorenol. This effect is crucial as the HOMO-LUMO energy gap is a key determinant of the molecule's electronic and optical properties. researchgate.net The phenyl group at the 9-position introduces a significant steric twist, affecting the planarity of the fluorene core and thus the extent of π-conjugation. researchgate.net

Theoretical calculations on similar fluorene derivatives have shown that the HOMO is typically localized on the electron-rich fluorene core and the phenyl ring, while the LUMO distribution can vary depending on the nature of the substituents. researchgate.net In the case of this compound, it is anticipated that the HOMO would be centered on the fluorene and phenyl moieties, while the LUMO would also be influenced by the electronegative bromine atoms.

Table 1: Predicted Effects of Substitution on Frontier Orbital Energies of 9-Phenyl-9-fluoren-9-ol Derivatives

| Compound | Substituents | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

| 9-Phenyl-9-fluorenol | None | Higher | Higher | Larger |

| This compound | 2,7-Dibromo | Lower | Lower | Smaller |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound in different environments. nih.gov The rotational freedom of the phenyl group at the C-9 position, along with the potential for intermolecular hydrogen bonding involving the hydroxyl group, gives rise to a complex potential energy surface with multiple stable conformers. nih.govmdpi.com

MD simulations can predict the most stable conformations by calculating the free energy of different rotamers. For instance, in fluorene-based bipolar charge transporting materials, several stable conformers have been identified through quantum chemistry simulations. nih.govresearchgate.net The orientation of the phenyl group relative to the fluorene core is a critical parameter that influences crystal packing and, consequently, the bulk material properties. researchgate.net

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the self-assembly of these molecules in the solid state. mdpi.com The bromine atoms in this compound can participate in halogen bonding, an interaction that can further direct the supramolecular architecture. Understanding these interactions is crucial for predicting the morphology of thin films, which is a key factor in the performance of organic electronic devices.

Density Functional Theory (DFT) Studies of Spectroscopic and Optoelectronic Properties

DFT and its time-dependent extension (TD-DFT) are widely used to predict the spectroscopic and optoelectronic properties of organic molecules with a high degree of accuracy. utm.mynih.gov For fluorene derivatives, TD-DFT calculations can simulate UV-Vis absorption and photoluminescence spectra, providing insights into the nature of electronic transitions. researchgate.netmdpi.com

The introduction of bromine atoms at the 2 and 7 positions of 9-phenyl-9H-fluoren-9-ol is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent compound. This is a common effect of heavy atoms, which can also influence the efficiency of intersystem crossing and thus the phosphorescence properties. Theoretical calculations on other fluorene derivatives have demonstrated the crucial role of substituents in tuning their photophysical properties. mdpi.com

The optoelectronic properties, such as ionization potential and electron affinity, can also be reliably predicted using DFT. These parameters are essential for assessing the suitability of a material for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, as they determine the efficiency of charge injection and transport. utm.myrsc.org DFT studies on fluorenone derivatives have shown that the electrical properties can be tuned by modifying the chemical structure. nih.gov

Table 2: Calculated Optoelectronic Properties for a Generic Fluorene Derivative (Illustrative)

| Property | Calculated Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -2.5 | eV |

| Energy Gap | 3.3 | eV |

| First Excitation Energy | 3.5 | eV |

| Major Transition | HOMO -> LUMO |

Note: These are illustrative values for a generic fluorene derivative and would need to be specifically calculated for this compound.

Molecular Docking for Ligand-Receptor Interactions in Bioactive Derivatives

While this compound itself may not have immediate biological applications, its derivatives could be designed as bioactive agents. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein or enzyme. preprints.orgnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships. nih.gov

For instance, studies on 2,7-dichlorofluorene (B131596) derivatives have shown their potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in both bacteria and cancer cells. researchgate.net Molecular docking studies revealed the binding interactions of these compounds within the active site of DHFR. researchgate.net Similarly, derivatives of this compound could be synthesized and their potential bioactivity evaluated through molecular docking against various biological targets. The presence of the bromine atoms could lead to specific halogen bonding interactions with the receptor, potentially enhancing binding affinity and selectivity. nih.gov

The general principle involves designing derivatives that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the active site of a target protein. nih.govnih.gov

Prediction of Photophysical and Charge Transport Characteristics

Theoretical methods are crucial for predicting the photophysical and charge transport properties of new organic materials, thereby guiding the synthesis of compounds with desired functionalities for electronic applications. rsc.orgnih.gov For this compound, computational studies can predict key parameters that govern its performance in devices.

The photophysical properties, including fluorescence quantum yield and lifetime, can be estimated through calculations of radiative and non-radiative decay rates. The heavy bromine atoms in this compound could enhance spin-orbit coupling, potentially leading to efficient phosphorescence, a desirable property for certain types of OLEDs. The photophysical properties of fluorene derivatives are known to be influenced by their molecular structure and substituents. ucf.edursc.orgelsevierpure.com

The charge transport characteristics, specifically hole and electron mobility, can be predicted by calculating the reorganization energy and the electronic coupling between adjacent molecules in the solid state. nih.gov A low reorganization energy and strong electronic coupling are prerequisites for high charge mobility. nih.gov DFT calculations on fluorene-based systems have shown that the molecular packing and the nature of the substituents play a critical role in determining these parameters. nih.gov It is suggested that a π-stacked fluorene chain favors hole transport over electron transport. nih.gov

Table 3: Key Parameters for Predicting Charge Transport Properties

| Parameter | Description | Importance for Charge Transport |

| Reorganization Energy | The energy required for a molecule to relax its geometry after gaining or losing an electron. | Lower values lead to higher mobility. |

| Electronic Coupling (Transfer Integral) | The strength of the electronic interaction between adjacent molecules. | Higher values lead to higher mobility. |

| Molecular Packing | The arrangement of molecules in the solid state. | Influences the electronic coupling. |

Structure Activity Relationships and Design Principles for Fluorene Based Compounds

Influence of 2,7-Dibromo Substitution on Molecular Geometry, Electronic Configuration, and Reactivity

The introduction of bromine atoms at the 2 and 7 positions of the fluorene (B118485) core in 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol significantly impacts its molecular characteristics. These halogen substituents activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution. evitachem.com This enhanced reactivity is a key feature, as the bromine atoms can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. evitachem.comnih.govnih.gov This capability allows for the straightforward synthesis of more complex, conjugated polymers and other organic structures. evitachem.com

The dibromo substitution also influences the electronic properties of the molecule. In related 2,7-dibromo-9,9-dialkylfluorene compounds, the bromine atoms are coplanar with the fluorene ring system. researchgate.netnih.gov This planarity, combined with the electron-withdrawing nature of bromine, can affect the energy levels of the molecule's frontier orbitals. While specific data for the title compound is not available, studies on similar fluorene derivatives show that such substitutions can alter the electronic structure, which is a critical factor in their application in organic electronics. mdpi.com

The reactivity of the bromine atoms also presents challenges and opportunities in synthesis. While the 2,7-dibromo arrangement is ideal for creating bis-coupled products, achieving selective mono-functionalization, where only one bromine atom reacts, is more complex due to the similar reactivity of the two bromine atoms. evitachem.com Developing robust methods for such regioselective reactions remains an area of interest for creating diverse and precisely functionalized fluorene derivatives. evitachem.com

Impact of the 9-Phenyl Group on Molecular Planarity, Conjugation, and Steric Effects

However, the substitution at the C9 position is a common strategy to ensure the long-term stability of fluorene-based materials by preventing oxidation at this reactive site. mdpi.comresearchgate.netresearchgate.net The phenyl group, being a bulky substituent, effectively shields the 9-position.

From a synthetic standpoint, the 9-phenyl group can direct the regioselectivity of certain reactions. For instance, in N-Pf-protected amino ketones, where Pf stands for the 9-phenylfluorenyl group, enolization and subsequent alkylation occur exclusively at the α'-carbon, a feature attributed to the directing effect of the bulky Pf group. mdpi.com While this specific example relates to a derivative where the fluorene is part of a protecting group, it highlights the potential of the 9-phenyl substituent to influence reaction outcomes due to steric effects.

Role of the 9-Hydroxyl Group in Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group at the 9-position is a key functional group that dictates the intermolecular interactions of this compound. This group can act as both a hydrogen bond donor and acceptor, enabling the formation of hydrogen bonds with neighboring molecules. mdpi.comresearchgate.net These intermolecular hydrogen bonds play a crucial role in the solid-state packing and supramolecular architecture of the compound.

In a related compound, 9,9-bis(hydroxymethyl)-9H-fluorene, intermolecular O-H⋯O hydrogen bonds are clearly observed, as indicated by Hirshfeld surface analysis. mdpi.comresearchgate.net These interactions, along with other weaker contacts like C-H⋯π interactions, contribute significantly to the stabilization of the crystal packing. mdpi.com The ability to form hydrogen bonds can influence physical properties such as melting point and solubility.

Furthermore, the hydroxyl group is a reactive site. It can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule. evitachem.com For example, it can react with acids to form esters, which are valuable intermediates in the synthesis of polymers. evitachem.com The reactivity of the hydroxyl group, therefore, provides a pathway to modify the properties of the parent compound.

Modulating Photophysical Properties through Strategic Structural Variations

The photophysical properties of fluorene derivatives, such as their absorption and emission spectra, are highly tunable through strategic structural modifications. nih.govmdpi.com Altering the substituents on the fluorene core can significantly impact the extent of π-conjugation and the energy levels of the molecule, thereby influencing its optical characteristics. mdpi.com

For instance, introducing different end units on both sides of the fluorene can alter the photophysical properties of symmetrical molecules. mdpi.com The nature of the substituents at the 2 and 7 positions influences the π-conjugation of the molecules, leading to shifts in the absorption and emission wavelengths. mdpi.com Theoretical calculations, such as DFT and TD-DFT, can be used to predict these changes and understand the role of substituents on the planarity and extension of π-conjugation. mdpi.com

Modification at the C9 position also offers a route to modulate photophysical properties. By changing the hybridization of the C9 carbon from sp³ to sp², for example, through a Knoevenagel condensation to form dibenzofulvene derivatives, the planarity of this part of the molecule can be increased. nih.gov This structural change can lead to a significant red-shift in the absorption bands compared to the parent fluorene. nih.gov

The following table summarizes the photophysical properties of some representative fluorene derivatives, illustrating the effect of structural modifications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Reference |

| Fluorene Derivative 1 | 366 | 424 | mdpi.com |

| Fluorene Derivative 2 | 360 | 418 | mdpi.com |

| Fluorene Derivative 3 | 375 | 430 | mdpi.com |

| Fluorene Derivative 4 | 370 | 427 | mdpi.com |

Regiochemical Control and its Effects on Material Performance and Biological Activity

The precise placement of substituents on the fluorene core, known as regiochemical control, is critical in determining the final properties and performance of the resulting materials. The substitution pattern directly influences the electronic structure, molecular packing, and ultimately, the efficacy in various applications.

In the context of this compound, the 2,7-disubstitution pattern is a common strategy for creating linear, conjugated polymers. This specific regiochemistry allows for polymerization through reactions at these two positions, leading to materials with desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. evitachem.com

The challenge of regioselective monofunctionalization of 2,7-dibromo derivatives highlights the importance of regiochemical control. evitachem.com The ability to selectively react at one of the bromine positions while leaving the other intact would open up pathways to more complex and precisely engineered molecular architectures. evitachem.com This level of control is essential for fine-tuning material properties for specific applications, including potential biological activities where specific interactions with biological targets are required.

Design Strategies for Enhanced Performance in Targeted Applications

The design of fluorene-based compounds for specific applications relies on a deep understanding of the structure-property relationships discussed in the previous sections. By strategically modifying the fluorene core, researchers can enhance performance in areas such as organic electronics and bioimaging.

For applications in organic electronics, a key strategy is to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. researchgate.net In these designs, electron-donating and electron-accepting moieties are incorporated into the fluorene framework to facilitate intramolecular charge transfer, which is beneficial for the performance of OLEDs and solar cells. The 2,7-dibromo positions of the fluorene core are ideal for introducing these functional groups through cross-coupling reactions. evitachem.com

Another important design consideration is the substitution at the 9-position to improve the stability and processability of the material. mdpi.comresearchgate.netresearchgate.net Introducing bulky alkyl or aryl groups at this position can prevent aggregation and improve solubility in organic solvents, which is crucial for device fabrication.

For bioimaging applications, fluorene-based fluorophores are designed to have high photostability, large two-photon absorption cross-sections, and good biocompatibility. researchgate.netelsevierpure.com This often involves creating push-pull systems and functionalizing the fluorene molecule to allow for bioconjugation and to tune solubility in aqueous environments. researchgate.netelsevierpure.com

The following table outlines some design strategies and their intended impact on the performance of fluorene-based compounds.

| Design Strategy | Targeted Application | Intended Performance Enhancement |

| Introduction of Donor-Acceptor Moieties | Organic Electronics | Improved charge transfer, enhanced device efficiency researchgate.net |

| Bulky Substituents at the 9-Position | Organic Electronics | Increased stability, improved solubility and processability mdpi.comresearchgate.netresearchgate.net |

| Creation of Push-Pull Systems | Bioimaging | Enhanced two-photon absorption, brighter fluorescence researchgate.net |

| Functionalization for Bioconjugation | Bioimaging | Targeted delivery to specific biological structures researchgate.netelsevierpure.com |

Emerging Research Directions and Future Perspectives

Integration into Multifunctional Hybrid Materials and Composites

Research is increasingly focused on incorporating fluorene (B118485) derivatives into multifunctional hybrid materials to create composites with synergistic or novel properties. The integration of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol into such systems is a promising avenue. For instance, fluorene derivatives have been combined with iron oxide nanoparticles to enhance biological activity. nih.gov This approach could be adapted for this compound to develop new materials for biomedical imaging or targeted drug delivery.

Furthermore, the inherent photophysical properties of the fluorene core suggest its potential use in creating hybrid materials for optoelectronics. cymitquimica.comentrepreneur-cn.com By combining this organic molecule with inorganic components like quantum dots or metal nanoparticles, researchers could develop advanced materials for next-generation organic light-emitting diodes (OLEDs), sensors, and solar cells. nih.gov The bromine atoms on the fluorene backbone serve as convenient handles for polymerization or grafting onto other material surfaces, facilitating the creation of these complex composites.

Advanced Catalytic Applications of Fluorene Derivatives

While the direct catalytic use of this compound is not yet established, the broader family of fluorene derivatives shows potential in catalysis. entrepreneur-cn.com The fluorenyl group can act as a ligand, similar to the well-known cyclopentadienyl ligand, after deprotonation of the C9 position. wikipedia.org Although the C9 position in the title compound is substituted, its derivatives could be engineered to function as ligands for transition metal catalysts. These catalysts could be employed in a variety of organic transformations, including the synthesis of polymers and other small molecules. entrepreneur-cn.com Future research may involve modifying the this compound structure to create novel chiral ligands for asymmetric catalysis, a critical area in pharmaceutical synthesis.

Green Chemistry Approaches in the Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste and energy consumption. nbinno.com The synthesis of fluorene derivatives is an active area for the application of these principles. Traditional methods for preparing fluorenones, key precursors to compounds like this compound, often use harsh oxidizing agents. nbinno.com Greener alternatives, such as aerobic oxidation using air as the oxidant in the presence of a simple base like potassium hydroxide, are being developed for fluorenes. nbinno.comrsc.org

Similarly, the synthesis of the target molecule itself, which typically involves Grignard or organolithium reagents, could be optimized for sustainability. orgsyn.orgiastate.edu Future research will likely focus on developing catalytic, atom-economical methods that minimize solvent use and avoid hazardous reagents. For example, exploring solid-phase synthesis or flow chemistry could lead to more efficient and environmentally benign production processes for this compound and its derivatives. acs.org

Exploration of Novel Biological Activities and Pharmacological Applications